![molecular formula C17H18N6O2 B2510710 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide CAS No. 1448124-60-4](/img/structure/B2510710.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of bromine as a cyclic reagent to achieve isolated yields of 66% and 63% respectively . This suggests that a similar approach could potentially be used for the synthesis of "N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide". The process typically includes the formation of a pyrimidinyl core followed by the attachment of a phenoxy propanamide moiety.
Molecular Structure Analysis
The molecular structures of the compounds in the papers were determined using X-ray diffraction, which provided detailed crystallographic data . These data include information on the space group, cell dimensions, and angles, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal. Such analysis is essential for the compound as well, as it can reveal the molecular conformation and potential interaction sites for biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of "N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide" are not detailed in the provided papers, the described compounds undergo reactions typical of organic synthesis, such as halogenation, etherification, and amide formation . These reactions are likely relevant to the synthesis and functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds include their molecular weight, density, and crystal system . These properties are indicative of the compound's stability, solubility, and suitability for formulation as a herbicide. The herbicidal activity mentioned in the papers also implies that the compound may possess similar properties that could be explored for agricultural applications.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11-5-4-6-14(12(11)2)25-13(3)17(24)22-15-7-16(20-9-19-15)23-10-18-8-21-23/h4-10,13H,1-3H3,(H,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGOBBGXOSVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3C=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2,3-dimethylphenoxy)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.